molecular formula C12H23NO2Si B13251695 tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13251695
M. Wt: 241.40 g/mol
InChI Key: ZDEXIQVWWSXHHF-SNVBAGLBSA-N
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Description

tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a spirocyclic compound characterized by a silicon (Si) atom integrated into its bicyclic framework. The structure comprises a 2-aza-5-silaspiro[4.4]nonane core, where the silicon atom replaces a carbon in the spiro junction, and a tert-butyl carboxylate group provides steric bulk and chemical stability. This substitution introduces unique electronic and steric properties compared to conventional carbon- or nitrogen-based spiro compounds, making it valuable for applications in medicinal chemistry, materials science, and catalysis .

Properties

Molecular Formula

C12H23NO2Si

Molecular Weight

241.40 g/mol

IUPAC Name

tert-butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C12H23NO2Si/c1-12(2,3)15-11(14)10-8-16(9-13-10)6-4-5-7-16/h10,13H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

ZDEXIQVWWSXHHF-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[Si]2(CCCC2)CN1

Canonical SMILES

CC(C)(C)OC(=O)C1C[Si]2(CCCC2)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

  • Spirocyclic Core Assembly: The formation of the 2-aza-5-silaspiro[4.4]nonane skeleton typically begins with the cyclization of appropriate aminoalkyl and silane precursors. A common approach involves intramolecular nucleophilic substitution or cycloaddition reactions where a nitrogen-containing ring and a silicon-containing ring are fused at a spiro center.

  • Silicon Incorporation: The silicon atom is introduced by using silicon-containing reagents such as chlorosilanes or hydrosilanes. Transition metal-catalyzed processes (e.g., palladium or platinum catalysis) facilitate the formation of Si–C bonds during ring closure.

  • Stereochemical Control: The (3S) stereochemistry is achieved by employing chiral starting materials or chiral catalysts to induce enantioselectivity during the cyclization step.

  • Esterification: The tert-butyl carboxylate group is installed by esterification of the carboxylic acid intermediate with tert-butanol under acidic conditions or via tert-butyl chloroformate in the presence of a base.

Representative Preparation Procedure

Step Reagents and Conditions Description
1. Formation of aminoalkylsilane intermediate Reaction of aminoalkyl precursor with chlorosilane under base catalysis (e.g., triethylamine) Installation of silicon moiety on aminoalkyl chain
2. Intramolecular cyclization Transition metal catalyst (Pd or Pt), mild heating, inert atmosphere Formation of spirocyclic 2-aza-5-silaspiro[4.4]nonane ring
3. Introduction of carboxylate group Treatment with tert-butyl chloroformate and base (e.g., pyridine) Formation of tert-butyl ester at position 3
4. Purification Chromatography or recrystallization Isolation of pure tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: To improve yield and scalability, continuous flow reactors are employed to precisely control reaction times and temperatures, enhancing reproducibility and reducing by-products.

  • Catalyst Optimization: Use of heterogeneous catalysts or ligand-optimized homogeneous catalysts improves turnover numbers and selectivity.

  • Green Chemistry Aspects: Solvent selection and minimizing hazardous reagents are considered to align with sustainable practices.

Physicochemical Properties

Property Value
Molecular Formula C12H23NO2Si
Molecular Weight 241.40 g/mol
IUPAC Name This compound
CAS Number 2089712-37-6 / 2090743-59-0 (reported variants)
Stereochemistry (3S) configuration

Characterization Techniques

Method Aspect Details
Starting Materials Aminoalkyl precursors, chlorosilanes, tert-butyl chloroformate
Key Catalysts Palladium or platinum complexes
Reaction Type Intramolecular cyclization, Si–C bond formation, esterification
Stereochemical Control Chiral catalysts or chiral starting materials
Reaction Conditions Mild heating (50–100 °C), inert atmosphere (N2 or Ar), solvents like THF or toluene
Purification Techniques Column chromatography, recrystallization
Scale-up Techniques Continuous flow reactors, catalyst optimization

The preparation of this compound is a complex, multi-step synthetic process that integrates modern organosilicon chemistry with stereoselective synthesis. Transition metal-catalyzed cyclization and silicon incorporation are pivotal steps, followed by esterification to install the tert-butyl carboxylate group. Advances in catalyst design and flow chemistry have enhanced the efficiency and scalability of this synthesis. Comprehensive characterization confirms the molecular structure and stereochemistry essential for its applications in medicinal and materials chemistry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its spirocyclic structure may provide insights into the binding mechanisms of similar compounds in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Spiro System Heteroatoms Functional Groups Similarity Score Applications/Notes
tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate 2-aza-5-silaspiro[4.4]nonane Si, N tert-butyl carboxylate N/A Potential drug scaffolds, catalysis
tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate 2-azaspiro[4.4]nonane N tert-butyl carboxylate, hydroxyl 0.94 Intermediate in bioactive molecule synthesis
tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate 5-azaspiro[2.4]heptane N tert-butyl carbamate, benzyl 0.89 Peptidomimetics, enzyme inhibitors
Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride 2-azaspiro[4.4]nonane N methyl ester, hydrochloride N/A Pharmaceutical intermediates
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate Diazabicyclo[3.3.1]nonane N (x2) tert-butyl carboxylate N/A Neurological drug candidates
Key Observations:
  • Silicon vs.
  • Functional Groups : The tert-butyl carboxylate group is a common feature, but substituents like hydroxyl (in [8]) or benzyl (in [6]) modulate solubility and biological activity.
  • Spiro vs. Bicyclic Systems: Bicyclo[3.3.1]nonane derivatives (e.g., ) lack the spiro junction, resulting in distinct conformational constraints and binding properties.

Chemical Diversity and Similarity Metrics

Tools like ChemTreeMap () quantify structural diversity between compound sets. While the target compound shares a high similarity score (0.94) with tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate , the silicon substitution places it in a distinct chemical space. Traditional similarity measures (e.g., Tanimoto coefficients) may underestimate these differences due to their focus on functional groups rather than heteroatom effects .

Biological Activity

tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a novel chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a spirocyclic framework, suggests various biological activities that merit detailed exploration. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H23NO2Si
Molecular Weight 241.40 g/mol
IUPAC Name tert-butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate
CAS Number 2089712-37-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways involved in cellular processes.

  • Enzyme Interaction : The compound has shown potential in inhibiting certain enzymes that play crucial roles in metabolic pathways, which could lead to therapeutic applications in diseases related to metabolic dysregulation.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting a role in neurological applications.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that spirocyclic compounds can exhibit antibacterial and antifungal properties. The structural features of this compound may contribute to its effectiveness against various pathogens.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in experimental models.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated that related spirocyclic compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a similar profile for this compound .
  • Cytotoxicity Assays : In research conducted at an academic institution, the compound was tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents .
  • Inflammation Model : In animal models of inflammation, the compound was shown to reduce edema and inflammatory cytokine levels significantly .

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